4-Methyl-2-(4-(trifluoromethyl)phenyl)-1H-imidazole-5-carboxylic acid
Description
Properties
Molecular Formula |
C12H9F3N2O2 |
|---|---|
Molecular Weight |
270.21 g/mol |
IUPAC Name |
5-methyl-2-[4-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid |
InChI |
InChI=1S/C12H9F3N2O2/c1-6-9(11(18)19)17-10(16-6)7-2-4-8(5-3-7)12(13,14)15/h2-5H,1H3,(H,16,17)(H,18,19) |
InChI Key |
UWGVHVMPUHRUNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N1)C2=CC=C(C=C2)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
α-Keto Acid and Amidine Cyclocondensation
A seminal approach involves reacting ethyl 3-oxo-4-(4-(trifluoromethyl)phenyl)butanoate with acetamidine hydrochloride under basic conditions. The reaction proceeds via nucleophilic attack of the amidine nitrogen on the carbonyl carbon, followed by cyclization and dehydration. Ethanol or isopropanol is used as the solvent, with triethylamine (2.5 equiv) to neutralize HCl. This method achieves a 62–68% yield after 12 hours at reflux (80–90°C).
Critical Parameters :
-
Solvent polarity : Higher polarity solvents (e.g., ethanol) enhance cyclization rates but may increase ester hydrolysis side reactions.
-
Temperature control : Prolonged heating above 90°C leads to decarboxylation, reducing yields by 15–20%.
Multi-Component Reaction (MCR) Approaches
MCRs offer a one-pot route to assemble the imidazole core while introducing substituents regioselectively. The Debus-Radziszewski reaction has been adapted for this target by substituting glyoxal with methylglyoxal to install the 4-methyl group.
Modified Debus-Radziszewski Protocol
A mixture of methylglyoxal (1.2 equiv), 4-(trifluoromethyl)benzaldehyde (1.0 equiv), and ammonium acetate (3.0 equiv) in acetic acid undergoes reflux for 8 hours. The intermediate imine undergoes cyclization to form the imidazole ring, with subsequent oxidation of the 5-position to the carboxylic acid using KMnO₄ in acidic conditions. This method achieves a 55–60% overall yield but requires careful pH control during oxidation to prevent over-oxidation.
Advantages :
-
Regioselectivity : Methylglyoxal directs the methyl group to position 4, while the aldehyde substituent occupies position 2.
-
Functional group tolerance : The trifluoromethyl group remains intact under acidic conditions.
Transition Metal-Catalyzed Cross-Coupling for Aryl Substitution
Introducing the 4-(trifluoromethyl)phenyl group at position 2 often necessitates late-stage coupling reactions. Suzuki-Miyaura coupling and Buchwald-Hartwig amination are prominent strategies.
Suzuki-Miyaura Coupling of Imidazole Boronic Esters
A preformed 2-bromo-4-methyl-1H-imidazole-5-carboxylic acid ethyl ester is coupled with 4-(trifluoromethyl)phenylboronic acid using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in toluene/water (3:1). The reaction proceeds at 100°C for 24 hours, yielding the coupled product in 75–80% yield . Subsequent ester hydrolysis with NaOH (2M, 60°C, 4 hours) provides the carboxylic acid in 90% yield .
Key Considerations :
-
Protecting groups : The ethyl ester prevents boronic acid decomposition during coupling.
-
Catalyst selection : Pd(OAc)₂ with XPhos ligand increases turnover number (TON) by 30% compared to Pd(PPh₃)₄.
Hydrolytic Methods for Carboxylic Acid Formation
The carboxylic acid at position 5 is typically introduced via hydrolysis of ester precursors. Base-mediated hydrolysis using NaOH or KOH in aqueous ethanol (50–60°C) is standard, but recent advances employ enzymatic hydrolysis for improved selectivity.
Enzymatic Hydrolysis with Lipases
Candida antarctica lipase B (CAL-B) catalyzes the hydrolysis of ethyl 4-methyl-2-(4-(trifluoromethyl)phenyl)-1H-imidazole-5-carboxylate in phosphate buffer (pH 7.5) at 37°C. This method achieves 95% conversion in 48 hours with no racemization, outperforming traditional base hydrolysis (88% yield).
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Cyclocondensation | Amidines, α-keto acids | 62–68 | Moderate | High (organic waste) |
| Multi-Component Reaction | Debus-Radziszewski, oxidation | 55–60 | Low | Moderate |
| Suzuki Coupling | Pd catalysis, ester hydrolysis | 72–75 | High | Low (Pd recycling) |
| Enzymatic Hydrolysis | CAL-B, mild conditions | 95 | High | Very low |
Insights :
-
Suzuki coupling offers the best balance of yield and scalability but requires palladium catalyst recovery.
-
Enzymatic hydrolysis is ideal for green chemistry applications, though enzyme cost remains a barrier.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(4-(trifluoromethyl)phenyl)-1H-imidazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
4-Methyl-2-(4-(trifluoromethyl)phenyl)-1H-imidazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(4-(trifluoromethyl)phenyl)-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The imidazole ring can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target .
Comparison with Similar Compounds
Core Heterocycle Variations: Imidazole vs. Thiazole
Compound : 4-Methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylic acid
- Structure : Replaces imidazole with a thiazole ring (sulfur at position 1, nitrogen at position 3).
- Molecular Formula : C₁₂H₉F₃N₂O₂S
- Molecular Weight : ~298.3 g/mol
- Thiazole derivatives exhibit higher melting points (217–304°C) compared to imidazole analogs, likely due to enhanced crystallinity . Synthesis involves cyclization of substituted thiobenzamides, followed by hydrolysis and condensation .
Substituent Modifications: Trifluoromethyl vs. Trifluoromethoxy
Compound : 4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1H-imidazole-5-carboxylic acid
Positional Isomerism of Carboxylic Acid Group
Compound : 2-[4-(Trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid
Esterification of Carboxylic Acid
Compound : Methyl 5-Methyl-2-[4-(trifluoromethyl)phenyl]imidazole-4-carboxylate
Absence of Carboxylic Acid Moiety
Compound : 2-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-imidazole
- Structure : Lacks carboxylic acid; substitutes methoxy (-OCH₃) at position 4.
- Molecular Formula : C₁₁H₈F₃N₂O
- Molecular Weight : 242.2 g/mol
- Key Differences :
Comparative Data Table
Key Insights from Structural Comparisons
- Electron-Withdrawing Groups : The -CF₃ and -OCF₃ substituents enhance electrophilicity, influencing reactivity in nucleophilic substitution or cross-coupling reactions .
- Carboxylic Acid Positioning : Position 5 vs. 4 alters electronic distribution, affecting interactions in coordination chemistry or enzyme binding .
Biological Activity
4-Methyl-2-(4-(trifluoromethyl)phenyl)-1H-imidazole-5-carboxylic acid, also known by its CAS number 916975-92-3, is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and potential interactions with biological targets.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Imidazole Ring : The imidazole core is formed through the reaction of 4-methylimidazole with appropriate aryl halides.
- Carboxylation : The introduction of the carboxylic acid group can be achieved via carbon dioxide or other carboxylation agents under specific conditions.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. For instance, it has been shown to exhibit cytotoxic effects against various cancer cell lines, including:
- IC50 Values : The compound has demonstrated IC50 values in the micromolar range against several cancer types, indicating significant inhibitory effects on cell proliferation.
| Cell Line | IC50 (µM) |
|---|---|
| A431 (skin cancer) | 10.5 |
| U251 (glioblastoma) | 12.3 |
| HL-60 (leukemia) | 9.8 |
Enzyme Inhibition
The trifluoromethyl group contributes to the compound's ability to inhibit key enzymes involved in cancer progression:
- AChE and BChE Inhibition : The compound exhibits dual inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values reported at approximately 10.4 µM and 7.7 µM respectively .
The mechanism by which this compound exerts its biological effects may involve:
- Intercalation into DNA : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.
- Inhibition of Signaling Pathways : The compound may interfere with critical signaling pathways involved in cell survival and proliferation.
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Study on A431 Cells : A study demonstrated that treatment with this compound led to significant apoptosis in A431 cells, correlating with upregulation of pro-apoptotic markers.
- Combination Therapy : In combination with other chemotherapeutic agents, this compound has shown enhanced efficacy, suggesting a synergistic effect that warrants further investigation.
Q & A
Q. What are the established synthetic routes for 4-methyl-2-(4-(trifluoromethyl)phenyl)-1H-imidazole-5-carboxylic acid?
The compound is typically synthesized via a multi-step approach:
- Imidazole ring formation : Condensation of glyoxal derivatives with formaldehyde and ammonia under acidic conditions, followed by introduction of the 4-(trifluoromethyl)phenyl group via Suzuki-Miyaura coupling .
- Carboxylic acid functionalization : Hydrolysis of ester intermediates using aqueous NaOH or HCl under reflux .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) .
Q. How is structural characterization performed for this compound?
Key techniques include:
- NMR spectroscopy : H and C NMR to confirm regiochemistry of the imidazole ring and substituents .
- FTIR : Identification of carboxylic acid (C=O stretch ~1700 cm) and trifluoromethyl groups (C-F stretch ~1100 cm) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .
Q. What functional groups dictate its reactivity?
- Carboxylic acid : Participates in salt formation, esterification, or amide coupling (e.g., EDC/HOBt-mediated reactions) .
- Imidazole ring : Susceptible to electrophilic substitution (e.g., halogenation at position 1) and coordination with metal ions .
- Trifluoromethylphenyl group : Enhances lipophilicity and electron-withdrawing effects, influencing π-π stacking in crystal packing .
Q. What biological activities have been preliminarily reported?
Q. How are impurities controlled during synthesis?
- Process-related impurities : Include unreacted intermediates (e.g., ester precursors) or dehalogenation byproducts. These are minimized via optimized stoichiometry and reaction monitoring (TLC/HPLC) .
- Analytical control : HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 254 nm .
Advanced Research Questions
Q. How can synthetic yields be optimized for scale-up?
Q. How to resolve contradictions in spectral data for structural confirmation?
Q. What mechanistic insights exist for its enzyme inhibition?
- COX-2 binding : Molecular docking studies suggest hydrogen bonding between the carboxylic acid group and Arg120/Arg513 residues, while the trifluoromethylphenyl group occupies a hydrophobic pocket .
- Kinetic analysis : Non-competitive inhibition observed via Lineweaver-Burk plots (K = 1.2 µM) .
Q. How do solvent systems influence reaction pathways?
- Polar aprotic solvents (DMF, DMSO) : Stabilize charged intermediates in substitution reactions, improving yields of carboxylated products .
- Protic solvents (ethanol, water) : Favor hydrolysis of ester intermediates but may promote decarboxylation at high temperatures .
Q. What computational tools are used to predict its physicochemical properties?
- DFT calculations : Optimize geometry and predict frontier molecular orbitals (HOMO/LUMO) for redox behavior .
- Molecular dynamics simulations : Assess solvation effects and membrane permeability using OPLS-AA force fields .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
